molecular formula C22H22N4O2 B2430298 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide CAS No. 941945-81-9

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide

Katalognummer: B2430298
CAS-Nummer: 941945-81-9
Molekulargewicht: 374.444
InChI-Schlüssel: ONJOKDHRQUDESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides It features a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide typically involves a multi-step process:

    Formation of the Morpholinopyridazinyl Intermediate: The initial step involves the synthesis of the 6-morpholinopyridazine intermediate. This can be achieved by reacting 3-chloropyridazine with morpholine under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

    Coupling with Phenylboronic Acid: The morpholinopyridazinyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate in a solvent such as dimethylformamide (DMF).

    Formation of the Final Product: The final step involves the reaction of the coupled product with phenylacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the pyridazine ring, potentially forming dihydropyridazine derivatives.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogen-substituted derivatives on the phenyl rings.

Wirkmechanismus

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinopyridazinyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide: This compound is unique due to the presence of both morpholinopyridazinyl and phenylacetamide moieties, which may confer distinct biological activities.

    Other Morpholinopyridazine Derivatives: Compounds with similar morpholinopyridazine structures but different substituents on the phenyl ring or amide group.

    Phenylacetamide Derivatives: Compounds with variations in the substituents on the phenyl ring or modifications to the acetamide group.

Uniqueness: this compound stands out due to its specific combination of functional groups, which may result in unique binding properties and biological activities compared to other similar compounds.

Eigenschaften

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(16-17-4-2-1-3-5-17)23-19-8-6-18(7-9-19)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h1-11H,12-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOKDHRQUDESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.